molecular formula C16H18N4O2S B14357000 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 91668-29-0

8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14357000
CAS No.: 91668-29-0
M. Wt: 330.4 g/mol
InChI Key: LGLRXXDZOUVKGU-UHFFFAOYSA-N
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Description

8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds with significant biological and chemical importance. This compound features a butylsulfanyl group and two methyl groups attached to a benzo[g]pteridine core, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo cyclization and functional group modifications. Key steps include:

    Cyclization: Formation of the pteridine core through cyclization reactions.

    Substitution: Introduction of the butylsulfanyl group via nucleophilic substitution.

    Methylation: Addition of methyl groups using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production efficiently. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pteridine ring using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the pteridine ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, thiols, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of various substituted pteridine derivatives.

Scientific Research Applications

8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The butylsulfanyl group and the pteridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.

    Tetrahydrobiopterin: A cofactor in the synthesis of neurotransmitters.

    Lumazine: A precursor in the biosynthesis of riboflavin.

Uniqueness

8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

91668-29-0

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

8-butylsulfanyl-3,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C16H18N4O2S/c1-4-5-8-23-10-6-7-11-12(9-10)19(2)14-13(17-11)15(21)20(3)16(22)18-14/h6-7,9H,4-5,8H2,1-3H3

InChI Key

LGLRXXDZOUVKGU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC2=C(C=C1)N=C3C(=NC(=O)N(C3=O)C)N2C

Origin of Product

United States

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